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molecular formula C20H22ClNO5 B8764699 Ethyl 5-(4-chlorobenzoyl)-3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-27-6

Ethyl 5-(4-chlorobenzoyl)-3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No. B8764699
M. Wt: 391.8 g/mol
InChI Key: NXCXUUSRXIDGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721347

Procedure details

A solution of 17.5 g. (0.1 mole) ρ-chlorobenzoyl chloride and 13.3 g. (0.1 mole) aluminum chloride in 150 ml. of dichloroethane is added rapidly to a solution of 25.3 g. (0.1 mole) of ethyl 1.4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate in 100 ml. of refluxing 1,2-dichloroethane. The solution is refluxed for 3.5 hours and poured into ice-hydrochloric acid. The organic layer is separated, and the aqueous layer washed with 1,2-dichloroethane. The combined organics are washed successively with water, N,N-dimethylaminopropylamine, dilute HCl and brine. The solution is then dried over anhydrous magnesium sulfate, and the solvent evaporated in vacuo. The residue product is crystallized from cyclohexane and recrystallized from methanol to give ethyl 5-(ρ-chlorobenzoyl)-1,4 dimethyl-3-ethoxycarbonylpyrrole-2-acetate as a white solid, M.P. 91°-93° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].ClC(Cl)C.[CH3:19][N:20]1[CH:24]=[C:23]([CH3:25])[C:22]([C:26]([O:28][CH2:29][CH3:30])=[O:27])=[C:21]1[CH2:31][C:32]([O:34][CH2:35][CH3:36])=[O:33]>ClCCCl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([C:24]2[N:20]([CH3:19])[C:21]([CH2:31][C:32]([O:34][CH2:35][CH3:36])=[O:33])=[C:22]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:23]=2[CH3:25])=[O:7])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN1C(=C(C(=C1)C)C(=O)OCC)CC(=O)OCC
Step Five
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
the aqueous layer washed with 1,2-dichloroethane
WASH
Type
WASH
Details
The combined organics are washed successively with water, N,N-dimethylaminopropylamine, dilute HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue product is crystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C(=C(N2C)CC(=O)OCC)C(=O)OCC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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